(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one
Description
The compound (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one is a hybrid heterocyclic molecule combining a pyrazole and quinoline scaffold linked via an α,β-unsaturated ketone (enone) bridge. The pyrazole moiety is substituted with chloro (Cl), methyl (CH₃), and trifluoromethyl (CF₃) groups, while the quinoline ring contains a chloro and methyl substituent.
Synthetic routes for analogous compounds involve Claisen-Schmidt condensations between pyrazole carbonyl chlorides and quinoline derivatives under basic conditions, followed by cyclization or functionalization steps .
Properties
IUPAC Name |
(E)-1-(2-chloro-4-methylquinolin-3-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3O/c1-9-10-5-3-4-6-12(10)24-16(19)14(9)13(27)8-7-11-15(18(21,22)23)25-26(2)17(11)20/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMARQNDPCQHBO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)Cl)C(=O)C=CC3=C(N(N=C3C(F)(F)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=CC=CC=C12)Cl)C(=O)/C=C/C3=C(N(N=C3C(F)(F)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: Chlorine and methyl groups are introduced to the quinoline ring through electrophilic aromatic substitution reactions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through the reaction of hydrazine with a β-diketone.
Coupling Reaction: The quinoline and pyrazole rings are then coupled through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a methylene compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Effects: The chloro (Cl) groups on both pyrazole and quinoline rings increase electrophilicity, favoring interactions with nucleophilic residues in biological targets .
- Conformational Rigidity: The enone bridge in the target compound introduces planarity, which may enhance binding affinity to rigid enzyme active sites compared to Schiff base analogs () .
Biological Activity
The compound (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one is a synthetic derivative that exhibits potential biological activities. Its structure incorporates both pyrazole and quinoline moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The method often includes the reaction of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with various quinoline derivatives under controlled conditions to yield the target compound with high selectivity and yield .
Antimicrobial Properties
Research indicates that compounds containing pyrazole and quinoline structures exhibit significant antimicrobial activities. For instance, quinoline derivatives have been documented to possess antibacterial properties against various strains of bacteria, including resistant strains . The specific compound has shown promising results in preliminary studies against Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Concentration Tested (mM) |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | 0.5 |
| Escherichia coli | High Inhibition | 0.5 |
| Proteus mirabilis | Low Inhibition | 0.5 |
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : It may inhibit enzymes involved in cell proliferation.
- DNA Interaction : The compound potentially intercalates with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound demonstrated its effectiveness against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mM, suggesting that the compound could serve as a lead structure for developing new antibiotics .
Study 2: Anticancer Potential
In a separate study investigating its anticancer activity, the compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM, indicating strong potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
